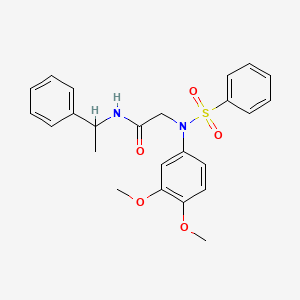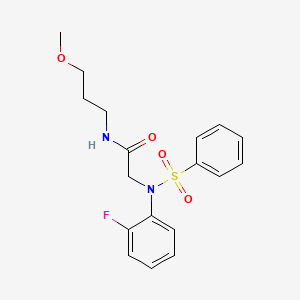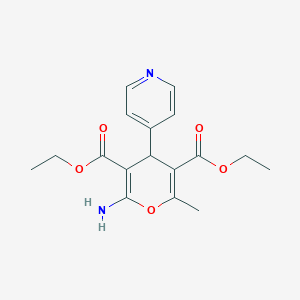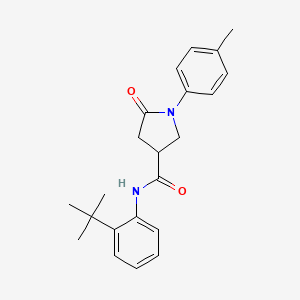
1-(3,4-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as GSK-3β inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various physiological and pathological processes.
Mechanism of Action
1-(3,4-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione is a potent inhibitor of this compoundβ, which is a serine/threonine kinase that plays a crucial role in various signaling pathways. This compoundβ is involved in the regulation of glycogen metabolism, gene expression, cell proliferation, apoptosis, and neuronal development. Inhibition of this compoundβ by this compound leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration. Additionally, this compound has been shown to have antidepressant and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3,4-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione in lab experiments is its potent inhibitory activity against this compoundβ. This compound has been widely used as a tool compound to study the role of this compoundβ in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Future Directions
1-(3,4-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies, and several clinical trials are currently underway to investigate its potential therapeutic applications. Future research should focus on further elucidating the molecular mechanisms underlying the therapeutic effects of this compound, as well as identifying potential side effects and developing more efficient synthesis methods. Additionally, future studies should investigate the potential of this compound in combination with other drugs for the treatment of various neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a potent inhibitor of this compoundβ that has shown promising results in preclinical studies for its potential therapeutic applications. This compound has been extensively studied for its neuroprotective effects and has been investigated as a potential treatment for various neurological and psychiatric disorders. Further research is needed to fully elucidate the therapeutic potential of this compound and its mechanisms of action.
Synthesis Methods
The synthesis of 1-(3,4-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 3,4-dimethylphenylacetic acid with morpholine in the presence of thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,5-pyrrolidinedione to give the final product. The overall yield of this synthesis method is around 60%.
Scientific Research Applications
1-(3,4-dimethylphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders. This compound has been shown to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and bipolar disorder.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-3-4-13(9-12(11)2)18-15(19)10-14(16(18)20)17-5-7-21-8-6-17/h3-4,9,14H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTPGNGPVZPQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-3-isoxazolyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4998847.png)


![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(3-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B4998864.png)

![3,3-dimethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998900.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3,4-dimethylphenyl)acetamide]](/img/structure/B4998904.png)
![N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4998907.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4998911.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide](/img/structure/B4998918.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4998921.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4998933.png)

